Anamorelin

Description

Properties

IUPAC Name |

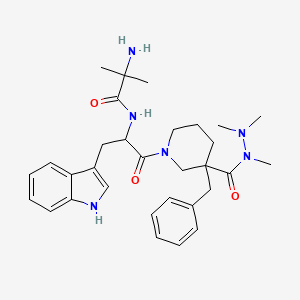

2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N6O3/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPFSIRUEPQQPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Anamorelin's In Vitro Signaling Pathways

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my goal is to bridge the gap between complex biological mechanisms and the practical, in-vitro methodologies used to investigate them. This guide is designed to provide a comprehensive, yet accessible, overview of the signaling pathways activated by anamorelin. We will move beyond simple protocol recitation to explore the "why" behind the "how," empowering researchers to not only execute these assays but to also interpret the results with confidence and troubleshoot effectively.

This compound: A Ghrelin Mimetic for Unmet Medical Needs

This compound (ONO-7643) is a synthetic, orally active, and highly selective agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor (GHSR).[1][2] It mimics the endogenous ligand ghrelin, a peptide hormone primarily secreted by the stomach that plays a pivotal role in regulating appetite, energy balance, and growth hormone (GH) release.[1][3] this compound's longer half-life of approximately 7 hours, compared to ghrelin's 30 minutes, makes it a more viable therapeutic agent.[1][4] Its primary clinical application is in the treatment of cancer anorexia-cachexia syndrome (CACS), a debilitating condition characterized by loss of appetite and muscle wasting.[1][2] A thorough understanding of its in-vitro signaling is crucial for optimizing its therapeutic use and for the development of future ghrelin mimetics.

The Ghrelin Receptor (GHSR): A G-Protein Coupled Signaling Hub

The GHSR is a G-protein coupled receptor (GPCR) that, upon binding to this compound, initiates a cascade of intracellular signaling events. While primarily coupled to the Gq/11 pathway, evidence suggests potential cross-talk with other signaling arms, making it a complex and interesting target for study.

The Canonical Gq/11 Pathway: The Primary Driver of this compound's Action

The predominant signaling pathway activated by this compound is mediated by the Gq/11 family of G-proteins. This pathway is central to many of the physiological effects of ghrelin and its mimetics.

-

Receptor Activation and G-Protein Coupling: this compound binding to the GHSR induces a conformational change, leading to the activation of the associated Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. This rapid and transient increase in intracellular calcium is a hallmark of GHSR activation.

-

Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a variety of downstream targets, influencing cellular processes like gene expression and cell proliferation.

Caption: The canonical Gq/11 signaling pathway activated by this compound.

Beyond the Canonical: Exploring Other Signaling Avenues

While the Gq/11 pathway is the primary route, a comprehensive in-vitro characterization should also consider other potential signaling pathways that may be activated by this compound, contributing to its overall pharmacological profile.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the ERK1/2 (Extracellular signal-Regulated Kinase) cascade is a common downstream event for many GPCRs, including the GHSR. This can occur through both G-protein-dependent and independent (e.g., via β-arrestin) mechanisms. ERK1/2 phosphorylation is a key indicator of cellular proliferation and differentiation signals.

-

cAMP Modulation: While not the primary pathway, some studies on ghrelin suggest potential cross-talk with the adenylyl cyclase/cAMP/PKA pathway.[5] Depending on the cellular context and potential G-protein coupling promiscuity (e.g., to Gs or Gi), this compound could potentially modulate intracellular cAMP levels.

In-Vitro Models for this compound Research

The choice of a suitable cell-based model is a critical first step for any in-vitro study. For this compound, the most common approach is the use of recombinant cell lines that stably overexpress the human GHSR.

-

HEK293-GHSR Cells: Human Embryonic Kidney 293 cells are a workhorse in drug discovery due to their ease of culture and high transfection efficiency. Stably expressing the GHSR in these cells provides a robust and reproducible system for high-throughput screening and detailed mechanistic studies.[1]

-

CHO-K1-GHSR Cells: Chinese Hamster Ovary cells are another widely used cell line for studying GPCRs. They offer a low endogenous GPCR background, which can be advantageous for minimizing off-target effects and achieving a clean signaling readout.

-

Primary Cells: For more physiologically relevant studies, primary cells endogenously expressing the GHSR, such as rat pituitary cells, can be used.[1][2] However, these are often more difficult to source and maintain, and the lower receptor expression levels can result in a smaller assay window.

Core In-Vitro Assays for Characterizing this compound's Signaling Profile

A multi-assay approach is essential to build a complete picture of this compound's in-vitro pharmacology. Below are detailed protocols for the core assays used to assess its activity.

Calcium Mobilization Assay

This is the primary functional assay to confirm the activation of the Gq/11 pathway by measuring the this compound-induced increase in intracellular calcium.

Experimental Protocol:

-

Cell Plating:

-

Seed HEK293-GHSR or CHO-K1-GHSR cells into a 96-well, black-walled, clear-bottom plate at a density of 40,000-60,000 cells/well.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6) and probenecid (an anion-exchange pump inhibitor that prevents dye leakage) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Aspirate the cell culture medium and add 100 µL of the dye loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

-

-

Compound Preparation:

-

Prepare a 10-point serial dilution of this compound in assay buffer, starting from a high concentration (e.g., 1 µM).

-

Prepare a positive control (e.g., a saturating concentration of ghrelin) and a negative control (vehicle).

-

-

Assay Execution and Measurement:

-

Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).

-

Set the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex: 485 nm, Em: 525 nm for Fluo-4).

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Add 25 µL of the this compound dilutions to the respective wells.

-

Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 120-180 seconds to capture the peak response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the ΔRFU against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).

-

Caption: A typical workflow for an in-vitro calcium mobilization assay.

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the MAPK pathway, a key downstream signaling event.

Experimental Protocol (Cell-Based ELISA):

-

Cell Plating:

-

Seed HEK293-GHSR cells in a 96-well plate and grow to 80-90% confluency.

-

-

Serum Starvation:

-

Aspirate the growth medium and replace it with a serum-free medium.

-

Incubate for 4-6 hours to reduce basal levels of ERK phosphorylation.

-

-

Compound Stimulation:

-

Treat the cells with a serial dilution of this compound for a pre-determined optimal time (typically 5-10 minutes) at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium and add a lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 20 minutes with gentle shaking.

-

-

Immunoassay:

-

Use a commercial cell-based ELISA kit for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Transfer the cell lysates to the antibody-coated plates provided in the kit.

-

Follow the manufacturer's protocol for incubation with primary and secondary antibodies and the addition of the detection substrate.

-

-

Signal Detection:

-

Read the absorbance or fluorescence on a compatible plate reader.

-

-

Data Analysis:

-

Normalize the p-ERK signal to the total ERK signal for each well.

-

Plot the normalized p-ERK signal against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.

-

cAMP Modulation Assay

This assay is used to investigate whether this compound has any effect on the Gs or Gi pathways.

Experimental Protocol (HTRF Assay):

-

Cell Plating and Stimulation:

-

Plate HEK293-GHSR cells in a 96-well plate.

-

To assess potential Gi coupling, pre-treat the cells with forskolin (an adenylyl cyclase activator) before adding the this compound dilutions. A decrease in the forskolin-stimulated cAMP level would indicate Gi activation.

-

To assess potential Gs coupling, add the this compound dilutions directly to the cells. An increase in cAMP would indicate Gs activation.

-

-

Cell Lysis and Detection:

-

Lyse the cells and perform a competitive immunoassay using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.

-

This assay typically involves a cAMP-d2 conjugate and an anti-cAMP-cryptate antibody. Endogenous cAMP produced by the cells competes with the cAMP-d2 for binding to the antibody, leading to a decrease in the HTRF signal.

-

-

Signal Detection:

-

Read the plate on an HTRF-compatible plate reader.

-

-

Data Analysis:

-

Convert the HTRF ratio to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration to determine its effect on cAMP levels.

-

Data Summary and Interpretation

| Assay | Pathway Assessed | Typical Readout | Expected Outcome for this compound |

| Calcium Mobilization | Gq/11 | Increase in intracellular Ca2+ | Potent agonist activity (EC50 in the low nM range) |

| ERK1/2 Phosphorylation | MAPK | Increase in p-ERK/total ERK ratio | Dose-dependent increase in ERK phosphorylation |

| cAMP Modulation | Gs/Gi | Change in intracellular cAMP levels | Likely no significant change, but worth investigating |

Interpreting the Data:

-

Potency (EC50): The concentration of this compound that produces 50% of the maximal response. A lower EC50 indicates higher potency.

-

Efficacy (Emax): The maximum response produced by this compound. This is often compared to the response of the endogenous ligand, ghrelin.

-

Selectivity: this compound is known to be highly selective for the GHSR.[1][4] This can be confirmed by running the assays in a parental cell line (e.g., HEK293) that does not express the GHSR; no response should be observed.

Conclusion

The in-vitro characterization of this compound's signaling pathways is a multi-faceted process that provides crucial insights into its mechanism of action. By employing a combination of calcium mobilization, ERK phosphorylation, and cAMP modulation assays in well-characterized cell models, researchers can build a comprehensive pharmacological profile of this important therapeutic agent. The protocols and principles outlined in this guide provide a solid foundation for conducting these studies, ultimately contributing to a deeper understanding of ghrelin receptor biology and the development of novel treatments for cachexia and other metabolic disorders.

References

-

Pietra, C., et al. (2016). This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. Journal of Cachexia, Sarcopenia and Muscle, 7(1), 25-35. [Link]

-

Mosa, A., et al. (2017). Oncology Update: this compound. Journal of the Advanced Practitioner in Oncology, 8(5), 532-535. [Link]

-

Leal, G., et al. (2017). This compound hydrochloride in the treatment of cancer anorexia-cachexia. Drug Design, Development and Therapy, 11, 2337-2344. [Link]

-

Pietra, C., et al. (2016). This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. PubMed, 26849497. [Link]

-

Bauer, J., et al. (2023). Effect of this compound, a Ghrelin Receptor Agonist, on Muscle and Bone in Adults With Osteosarcopenia. The Journal of Clinical Endocrinology & Metabolism, 108(10), 2611-2620. [Link]

-

Kim, H. K., et al. (2023). Exploring Metabolic Pathways of this compound, a Selective Agonist of the Growth Hormone Secretagogue Receptor, via Molecular Networking. Metabolites, 13(12), 1184. [Link]

-

Malaca, S., et al. (2023). Metabolism Study of this compound, a GHSR1a Receptor Agonist Potentially Misused in Sport, with Human Hepatocytes and LC-HRMS/MS. Metabolites, 13(8), 922. [Link]

-

Kim, E., et al. (2012). Ghrelin-induced activation of cAMP signal transduction and its negative regulation by endocannabinoids in the hippocampus. Journal of Neurochemistry, 120(3), 406-417. [Link]

Sources

- 1. This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oncology Update: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Ghrelin-induced activation of cAMP signal transduction and its negative regulation by endocannabinoids in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

Anamorelin: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anamorelin is a novel, orally active, and selective ghrelin receptor agonist that has garnered significant attention for its therapeutic potential in treating cancer-related anorexia-cachexia syndrome (CACS).[1] As a ghrelin mimetic, this compound stimulates the growth hormone secretagogue receptor (GHSR), thereby positively influencing appetite, body weight, and lean body mass. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, analytical methodologies, and clinical pharmacology of this compound, tailored for professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a complex synthetic molecule with specific stereochemistry crucial for its biological activity. Its fundamental properties are summarized below.

Chemical Structure and Identifiers

| Property | Value | Source |

| IUPAC Name | 2-Amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide | [2] |

| CAS Number | 249921-19-5 | [3] |

| Molecular Formula | C₃₁H₄₂N₆O₃ | [2][3] |

| Molecular Weight | 546.716 g/mol | [2] |

| Stereochemistry | (2R, 3'R) | [4] |

| Synonyms | ONO-7643, RC-1291, ST-1291 | [1][5] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white powder | [3] |

| Solubility | Insoluble in water; Soluble in Ethanol (≥20.52 mg/mL) and DMSO (≥91.4 mg/mL) | |

| Half-life | Approximately 7 hours | [1][2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the strategic assembly of key intermediates to construct the final complex molecule. The overall approach is a convergent synthesis, which enhances efficiency.[4]

Synthetic Workflow Overview

The synthesis can be broadly categorized into three main stages:

-

Preparation of the Chiral Piperidine Intermediate: This involves the synthesis of the (3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidine moiety.

-

Preparation of the Amino Acid-derived Fragment: This involves the coupling of D-tryptophan and 2-amino-2-methylpropanoic acid.

-

Coupling and Final Deprotection: The two key fragments are coupled, followed by the removal of protecting groups to yield the final this compound molecule.

Experimental Protocol: Synthesis of this compound Monohydrochloride

This protocol is a synthesized representation of the multi-step process described in the literature.[6]

Part 1: Synthesis of the Piperidine Intermediate

-

N-Boc Protection of Ethyl Nipecotate: Ethyl nipecotate is protected with a di-tert-butyl dicarbonate (Boc) group under standard conditions.

-

Enolate Formation and Benzylation: The N-Boc protected ethyl nipecotate is treated with lithium diisopropylamide (LDA) at low temperatures to form the enolate, which is then reacted with benzyl bromide to introduce the benzyl group at the 3-position.

-

Saponification: The ester is hydrolyzed using a base, such as sodium hydroxide, to yield the corresponding carboxylic acid.

-

Chiral Resolution: The racemic mixture of the benylated piperidine carboxylic acid is resolved using a chiral resolving agent, such as R-(+)-1-phenethylamine, to isolate the desired (3R)-enantiomer.

-

Amide Coupling: The chiral carboxylic acid is coupled with trimethylhydrazine to form the trimethylhydrazinecarbonyl moiety.

Part 2: Synthesis of the Dipeptide Fragment

-

Amino Acid Coupling: N-Boc protected D-tryptophan is coupled with the methyl ester of 2-amino-2-methylpropanoic acid using standard peptide coupling reagents (e.g., HATU, HOBt).

-

Saponification: The methyl ester of the resulting dipeptide is hydrolyzed to the carboxylic acid.

Part 3: Final Assembly and Deprotection

-

Coupling of Fragments: The chiral piperidine intermediate is coupled with the dipeptide fragment.

-

N-Boc Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or methanesulfonic acid in an appropriate solvent) to yield the free amine of this compound.[6]

-

Salt Formation: The free base of this compound is then treated with hydrochloric acid to form the stable monohydrochloride salt.

Mechanism of Action

This compound functions as a potent and selective agonist of the growth hormone secretagogue receptor type 1a (GHSR1a), also known as the ghrelin receptor.[1] By mimicking the action of the endogenous ligand ghrelin, this compound stimulates a cascade of downstream signaling events that ultimately lead to its therapeutic effects.

Ghrelin Receptor Activation and Downstream Signaling

Upon binding to GHSR1a, a G-protein coupled receptor, this compound initiates intracellular signaling through multiple pathways:

-

Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[2][3]

-

Gαi/o Pathway: This pathway involves the activation of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade, which is crucial for cell growth, proliferation, and survival.[7][8]

-

β-Arrestin Pathway: GHSR1a activation can also lead to the recruitment of β-arrestin, which can mediate G-protein independent signaling, including the activation of the extracellular signal-regulated kinase (ERK) pathway.[3]

These signaling events in the hypothalamus, particularly in the arcuate nucleus, lead to the stimulation of orexigenic neurons, resulting in an increased sensation of hunger and subsequent food intake.[9]

Hormonal Effects

A key consequence of GHSR1a activation by this compound is the pulsatile release of growth hormone (GH) from the pituitary gland.[4][6] This, in turn, stimulates the liver to produce and release insulin-like growth factor 1 (IGF-1) and insulin-like growth factor-binding protein 3 (IGFBP-3).[9] The elevated levels of GH and IGF-1 contribute to the anabolic effects of this compound, promoting protein synthesis and an increase in lean body mass.[6][10]

Signaling Pathway of this compound

Caption: this compound's mechanism of action via GHSR1a activation.

Analytical Methodologies

Accurate and precise quantification of this compound in biological matrices is essential for pharmacokinetic and clinical studies. Validated methods using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection are commonly employed.

Quantification of this compound in Human Plasma by HPLC-UV

A validated HPLC-UV method has been developed for the determination of this compound in human plasma.[11][12]

Experimental Protocol: HPLC-UV Quantification of this compound

1. Sample Preparation (Solid-Phase Extraction)

-

To 200 µL of human plasma, add an internal standard.

-

Condition a solid-phase extraction (SPE) cartridge with methanol and then water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with water and a methanol/water mixture (e.g., 60% methanol).

-

Elute this compound and the internal standard with 100% methanol.

-

Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., Capcell Pack C18 MG II, 250 mm × 4.6 mm).[11]

-

Mobile Phase: Isocratic elution with a mixture of 0.5% potassium dihydrogen phosphate (pH 4.5) and acetonitrile (e.g., 61:39, v/v).[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Detection: UV detection at 220 nm.[11]

-

Calibration Range: 12.5–1,500 ng/mL.[11]

3. Method Validation

-

The method should be validated according to regulatory guidelines (e.g., FDA), assessing linearity, accuracy, precision (intra- and inter-day), recovery, and stability.[11]

Quantification of this compound in Human Plasma by UHPLC-MS/MS

For higher sensitivity and selectivity, an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been validated.[13]

Experimental Protocol: UHPLC-MS/MS Quantification of this compound

1. Sample Preparation (Solid-Phase Extraction)

-

Similar to the HPLC-UV method, utilize solid-phase extraction for sample clean-up and concentration.

2. Chromatographic and Mass Spectrometric Conditions

-

Chromatography: UHPLC system with a C18 column.

-

Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

-

Calibration Range: 0.1–2500 ng/mL.[13]

3. Method Validation

-

The validation should demonstrate acceptable within-batch and batch-to-batch precision and accuracy, as well as satisfactory recovery and matrix effect assessment.[13]

Analytical Workflow for this compound Quantification

Caption: A generalized workflow for the analysis of this compound.

Clinical Pharmacology

The clinical development of this compound has primarily focused on its efficacy and safety in patients with cancer anorexia-cachexia syndrome, particularly in those with non-small cell lung cancer (NSCLC).

Pharmacokinetics

This compound is orally bioavailable, with peak plasma concentrations reached within 0.5 to 2 hours post-dose.[13] It has a plasma half-life of approximately 7 hours. The metabolism of this compound is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, and co-administration with strong CYP3A4 inhibitors or inducers can significantly alter its plasma concentrations.[11]

Clinical Efficacy: The ROMANA Trials

The pivotal phase 3 clinical trials, ROMANA 1 and ROMANA 2, were randomized, double-blind, placebo-controlled studies that evaluated the efficacy and safety of a 100 mg daily dose of this compound in patients with advanced NSCLC and cachexia.[7][14]

| Endpoint | ROMANA 1 (this compound vs. Placebo) | ROMANA 2 (this compound vs. Placebo) | Source |

| Change in Lean Body Mass (12 weeks) | +1.10 kg vs. -0.44 kg (p < 0.001) | +0.75 kg vs. -0.96 kg (p < 0.001) | [14] |

| Change in Body Weight (12 weeks) | +2.2 kg vs. +0.14 kg (p < 0.001) | +0.95 kg vs. -0.57 kg (p < 0.001) | [14] |

| Change in Handgrip Strength (12 weeks) | No significant difference | No significant difference | [7][14] |

| Anorexia/Cachexia Symptoms | Significant improvement (p < 0.001) | Significant improvement (p = 0.002) | [14] |

These trials demonstrated that this compound significantly increased lean body mass and body weight, and improved patient-reported symptoms of anorexia and cachexia.[14] However, a consistent improvement in muscle function, as measured by handgrip strength, was not observed.[7][14] A safety extension study, ROMANA 3, showed that this compound continued to be well-tolerated over a 24-week period, with sustained improvements in body weight and anorexia-cachexia symptoms.[15]

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials. The most common treatment-related adverse events are mild to moderate in severity and include hyperglycemia and nausea.[14]

Conclusion

This compound represents a significant advancement in the pharmacological management of cancer anorexia-cachexia syndrome. Its well-defined chemical structure and properties, coupled with a clear mechanism of action as a ghrelin receptor agonist, provide a strong foundation for its therapeutic application. The development of robust analytical methods has enabled thorough pharmacokinetic and clinical evaluation, with large-scale clinical trials demonstrating its efficacy in improving lean body mass, body weight, and patient-reported symptoms. For researchers and drug development professionals, this compound serves as a compelling case study in the targeted therapy of complex multifactorial syndromes and highlights the potential of ghrelin pathway modulation for anabolic and appetite-stimulating interventions. Further research may explore its utility in other conditions characterized by muscle wasting and anorexia, as well as potential synergistic effects with nutritional and physical interventions.

References

-

This compound. PubChem. National Center for Biotechnology Information. [Link]

-

This compound. DrugBank. [Link]

- Pietra C, Takeda Y, Tazawa-Ogata N, et al. This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. J Cachexia Sarcopenia Muscle. 2014;5(4):329-337.

-

This compound. Wikipedia. [Link]

- Zhang H, Garcia JM. This compound hydrochloride for the treatment of cancer-anorexia-cachexia in NSCLC. Expert Opin Pharmacother. 2015;16(8):1245-1253.

- Garcia JM, Boccia RV, Graham CD, et al. This compound for patients with cancer cachexia: an integrated analysis of two phase 2, randomised, placebo-controlled, double-blind trials. Lancet Oncol. 2015;16(1):108-116.

- Miyano K, et al. Determination of this compound concentration in human plasma using a simple high-performance liquid chromatography-ultraviolet detection method. Drug Discoveries & Therapeutics. 2024; 18(2):260-264.

- Garcia JM, Polvino WJ. Pharmacodynamic hormonal effects of this compound, a novel oral ghrelin mimetic and growth hormone secretagogue in healthy volunteers. Horm Metab Res. 2009;41(5):403-408.

-

Determination of this compound concentration in human plasma using a simple high-performance liquid chromatography-ultraviolet detection method. ResearchGate. [Link]

-

A wide-range and high-throughput quantification of this compound in human plasma using ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. PubMed. [Link]

- Temel JS, Abernethy AP, Currow DC, et al. This compound in patients with non-small-cell lung cancer and cachexia (ROMANA 1 and ROMANA 2): results from two randomised, double-blind, phase 3 trials. Lancet Oncol. 2016;17(4):519-531.

-

Phase III trials of this compound in patients with advanced non-small cell lung cancer (NSCLC) and cachexia (ROMANA 1 and 2). ASCO Publications. [Link]

-

Chen JA, et al. Ghrelin induces colon cancer cell proliferation through the GHS-R, Ras, PI3K, Akt, and mTOR signaling pathways. PubMed. [Link]

-

The ghrelin signaling pathway. Ghrelin signaling begins with the... ResearchGate. [Link]

-

A schematic drawing of the major signaling pathways regulated by... ResearchGate. [Link]

-

Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity. PMC. [Link]

-

PI3K/Akt/mTOR pathway involvement in regulating growth hormone secretion in a rat pituitary adenoma cell line. PubMed. [Link]

-

Ghrelin induces cell migration through GHSR1a-mediated PI3K/Akt/eNOS/NO signaling pathway in endothelial progenitor cells. PubMed. [Link]

-

Ghrelin receptor. BPS/IUPHAR Guide to PHARMACOLOGY. [Link]

-

Signaling pathways associated with the ghrelin GHS-R1a receptor. Upon... ResearchGate. [Link]

- Currow D, et al. ROMANA 3: a phase 3 safety extension study of this compound in advanced non-small-cell lung cancer (NSCLC) patients with cachexia. Ann Oncol. 2017;28(8):1949-1956.

-

Schematic diagram of the ghrelin signal pathway. Ghrelin, which is... ResearchGate. [Link]

-

Binding of ghrelin to GHS-R1a activates the generation of the second... ResearchGate. [Link]

-

Safety and Efficacy of this compound HCl in Patients With Non-Small Cell Lung Cancer-Cachexia (ROMANA 1). ClinicalTrials.gov. [Link]

-

This compound HCl in the Treatment of Non-Small Cell Lung Cancer-Cachexia (NSCLC-C): An Extension Study (ROMANA 3). ClinicalTrials.gov. [Link]

Sources

- 1. PI3K/Akt/mTOR pathway involvement in regulating growth hormone secretion in a rat pituitary adenoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ghrelin induces cell migration through GHSR1a-mediated PI3K/Akt/eNOS/NO signaling pathway in endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound in patients with non-small-cell lung cancer and cachexia (ROMANA 1 and ROMANA 2): results from two randomised, double-blind, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ghrelin induces colon cancer cell proliferation through the GHS-R, Ras, PI3K, Akt, and mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ddtjournal.com [ddtjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Wide-range and high-throughput quantification of this compound in human plasma using ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. ROMANA 3: a phase 3 safety extension study of this compound in advanced non-small-cell lung cancer (NSCLC) patients with cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Investigating Anamorelin’s Immunomodulatory Influence on Inflammatory Cytokines

Executive Summary

Anamorelin (ONO-7643) is a novel, orally active ghrelin receptor agonist primarily developed for the treatment of cancer anorexia-cachexia syndrome (CACS).[1] While its anabolic effects—mediated through the GH/IGF-1 axis —are well-documented (resulting in increased lean body mass in ROMANA 1 and 2 trials), its influence on the systemic inflammatory response remains a subject of nuanced investigation.

This guide provides a technical framework for researchers to evaluate this compound's potential to modulate pro-inflammatory cytokines (IL-6, TNF-

Part 1: Mechanistic Foundations

The GHSR-1a Signaling Axis

This compound functions as a mimetic of ghrelin, binding to the Growth Hormone Secretagogue Receptor 1a (GHSR-1a) . This G-protein coupled receptor (GPCR) triggers a dual-pathway response critical for cachexia management:

-

The Anabolic Pathway (Canonical):

-

Activation of GHSR-1a in the pituitary and hypothalamus.

-

Stimulation of PLC/IP3 pathways leading to Ca2+ influx.

-

Secretion of Growth Hormone (GH), driving hepatic production of IGF-1 .

-

Result: Myoblast differentiation and protein synthesis (mTORC1 activation).

-

-

The Anti-Inflammatory Pathway (Non-Canonical/Cross-talk):

-

In peripheral tissues (macrophages, myotubes), GHSR-1a activation interferes with inflammatory signaling.

-

NF-

B Inhibition: Ghrelin agonists prevent the translocation of the p65 subunit of NF- -

STAT3 Modulation: Downregulation of IL-6-induced STAT3 phosphorylation, reducing muscle proteolysis (ubiquitin-proteasome system).

-

Pathway Visualization

The following diagram illustrates the bifurcation of this compound's signaling into anabolic and anti-inflammatory outcomes.

Figure 1: Dual signaling mechanism of this compound showing concurrent stimulation of anabolic IGF-1 pathways and inhibition of NF-

Part 2: Evidence Synthesis & Data Interpretation

Preclinical vs. Clinical Divergence

Researchers must navigate a discrepancy between preclinical mechanistic data and clinical outcomes regarding cytokine modulation.

| Parameter | Preclinical Models (Murine/Cellular) | Clinical Trials (ROMANA 1 & 2) |

| Target | LPS-induced Macrophages / C2C12 Myotubes | Advanced NSCLC Patients (Stage III/IV) |

| This compound Dose | 3–30 mg/kg (High relative dose) | 100 mg orally (Daily) |

| IL-6 / TNF- | Significant reduction in expression | No statistically significant reduction in serum levels observed in many subsets |

| Lean Body Mass | Preserved | Significantly Increased (+1.10 kg vs placebo) |

| Mechanism | Direct NF- | Likely IGF-1 mediated counter-regulation |

Key Insight: In clinical settings, the "cytokine storm" of advanced cancer may overwhelm the direct anti-inflammatory capacity of GHSR agonists. This compound likely functions by counteracting the catabolic downstream effects of cytokines (via IGF-1) rather than eliminating the cytokines themselves.

Part 3: Experimental Protocols

Protocol A: In Vitro Cytokine Modulation Assay

Objective: To determine if this compound inhibits TNF-

Reagents:

-

C2C12 Myoblasts (ATCC).

-

Differentiation Media (DMEM + 2% Horse Serum).

-

Recombinant Mouse TNF-

(10 ng/mL). -

This compound (10 nM - 1

M range). -

NF-

B p65 Transcription Factor Assay Kit (Colorimetric).

Workflow:

-

Differentiation: Seed C2C12 cells and differentiate into myotubes for 5 days.

-

Pre-treatment: Incubate myotubes with this compound (100 nM) for 1 hour.

-

Control: Vehicle (DMSO).

-

-

Induction: Add TNF-

(10 ng/mL) to the media and incubate for 4 hours. -

Extraction: Harvest nuclear and cytoplasmic fractions using a nuclear extraction kit.

-

Quantification:

-

Use ELISA-based DNA-binding assay for p65 in nuclear fractions.

-

Validation: Western blot for I

B

-

Protocol B: Ex Vivo Macrophage LPS Challenge

Objective: To assess the direct anti-inflammatory potential of this compound on immune cells.

Workflow Visualization:

Figure 2: Workflow for assessing this compound's suppression of LPS-induced cytokine secretion in macrophages.

Critical Control Step: Always include a Ghrelin (100 nM) positive control arm. Since Ghrelin is the endogenous ligand with known anti-inflammatory properties, comparing this compound's efficacy against Ghrelin validates the assay sensitivity.

Part 4: Technical Considerations for Researchers

-

Desensitization: GHSR-1a is prone to rapid internalization and desensitization. In in vitro assays, limit pre-treatment times to <2 hours to avoid receptor downregulation before the inflammatory challenge.

-

Serum Stability: this compound is orally active and stable, unlike native Ghrelin (active half-life ~30 mins). In in vivo mouse models, oral gavage (PO) is the preferred route, whereas Ghrelin requires IP injection or osmotic pumps.

-

Measurement Timing:

-

mRNA (qPCR): Measure at 2–4 hours post-challenge.

-

Secreted Protein (ELISA): Measure at 6–24 hours post-challenge.

-

References

-

Pietra, C., et al. (2014). This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. Journal of Cachexia, Sarcopenia and Muscle.[1]

-

Temel, J. S., et al. (2016). This compound in patients with non-small-cell lung cancer and cachexia (ROMANA 1 and ROMANA 2): results from two randomised, double-blind, phase 3 trials.[2] The Lancet Oncology.[1]

-

Dixit, V. D., et al. (2004). Ghrelin inhibits leptin- and activation-induced proinflammatory cytokine expression by human monocytes and T cells. Journal of Clinical Investigation.

-

Li, W. G., et al. (2004). Ghrelin inhibits proinflammatory responses and nuclear factor-kappaB activation in human endothelial cells.[3] Circulation.

-

Takayama, K., et al. (2016). This compound (ONO-7643) in Japanese patients with non-small cell lung cancer and cachexia: results of a randomized phase 2 trial. Supportive Care in Cancer.

Sources

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. This compound Efficacy in Non-Small-Cell Lung Cancer Patients With Cachexia: Insights From ROMANA 1 and ROMANA 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ghrelin inhibits proinflammatory responses and nuclear factor-kappaB activation in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preclinical Pharmacokinetic Profile of Anamorelin: A Technical Guide for Drug Development Professionals

Foreword: Understanding the "Why" Behind the "How" in Anamorelin's Preclinical Evaluation

For researchers and scientists vested in the development of novel therapeutics for cachexia and anorexia, this compound represents a significant advancement. As an orally active, selective ghrelin receptor agonist, its mechanism of action holds the promise of addressing the multifaceted nature of muscle wasting and appetite loss.[1][2] This technical guide moves beyond a simple recitation of pharmacokinetic parameters. It is designed to provide a deeper, field-proven perspective on the preclinical evaluation of this compound in animal models. Our focus is on the causality behind the experimental choices, the inherent logic of the study designs, and the translation of this preclinical data into a coherent narrative for clinical development. We will delve into the absorption, distribution, metabolism, and excretion (ADME) profiles observed in key animal species, providing a robust framework for understanding the journey of this compound from administration to elimination.

Mechanism of Action: The Ghrelin Receptor Signaling Cascade

This compound's therapeutic potential is intrinsically linked to its function as a ghrelin mimetic. Ghrelin, the "hunger hormone," is an endogenous peptide that plays a pivotal role in energy homeostasis.[3] this compound binds to and activates the growth hormone secretagogue receptor 1a (GHS-R1a), initiating a cascade of downstream signaling events.[4] This activation of the GHS-R1a is central to this compound's effects on appetite stimulation and anabolism.

The binding of this compound to the GHS-R1a, a G protein-coupled receptor, triggers the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth and metabolism.[4] This, in turn, leads to the stimulation of the pituitary gland to release growth hormone (GH).[5] The subsequent increase in circulating GH levels promotes the hepatic production of insulin-like growth factor 1 (IGF-1), a key mediator of anabolic processes, including muscle protein synthesis.[4]

Pharmacokinetics of this compound in Animal Models: A Comparative Analysis

Preclinical pharmacokinetic studies in various animal models are fundamental to understanding a drug's behavior in a biological system and predicting its human pharmacokinetics. For this compound, these studies have been conducted in rats, dogs, and pigs, providing valuable insights into its ADME profile.

Absorption

Distribution

The distribution of this compound into various tissues has not been extensively detailed in publicly available literature. However, its mechanism of action, which involves binding to receptors in the central nervous system (hypothalamus) and the pituitary gland, suggests that it crosses the blood-brain barrier to exert its effects.

Metabolism

In vitro studies using liver microsomes from rats, dogs, and humans have shed light on the metabolic pathways of this compound.[7] The primary routes of metabolism involve oxidation and N-demethylation, with cytochrome P450 3A4 (CYP3A4) being the major enzyme responsible for its biotransformation.[7] Minor contributions from CYP2C8 and CYP2D6 have also been noted.[7] This metabolic profile is crucial for predicting potential drug-drug interactions in a clinical setting.

Excretion

Studies in rats and dogs using radiolabeled this compound have demonstrated that the primary route of excretion is through the feces.[7] A minor fraction of the drug and its metabolites are eliminated via urine and expiration.[7] This excretion pattern is consistent with the significant hepatic metabolism of this compound.

Table 1: Summary of this compound Pharmacokinetics in Animal Models and Humans

| Parameter | Rat | Dog | Pig | Human (for comparison) |

| Route of Administration | Oral | Oral | Oral | Oral |

| Dose Range | 3, 10, 30 mg/kg[6] | Data on file[8] | 3.5 mg/kg (single), 1 mg/kg/day (continuous)[2] | 10, 25, 50 mg[6] |

| Tmax (GH Response) | 0.5 - 2 hours[6] | - | - | - |

| Tmax (this compound) | - | - | - | 0.5 - 2.0 hours[6] |

| Half-life (t½) | - | - | - | ~7 hours[2][6] |

| Metabolism | Hepatic (CYP3A4 major)[7] | Hepatic (CYP3A4 major)[7] | - | Hepatic (CYP3A4 major)[7] |

| Primary Excretion Route | Feces[7] | Feces[7] | - | Feces (92%)[6] |

| Key Pharmacodynamic Effects | Increased food intake and body weight[2], Dose-dependent increase in GH[6] | GH stimulatory activity[8] | Increased GH and IGF-1 levels[2] | Increased appetite and body weight[1] |

Experimental Protocols: A Guide to Bioanalytical Quantification

The accurate quantification of this compound in biological matrices is paramount for robust pharmacokinetic analysis. The following outlines a typical experimental workflow for the determination of this compound in plasma, based on established methodologies.

Sample Preparation: Solid-Phase Extraction (SPE)

The rationale for using SPE is to remove interfering substances from the plasma matrix and concentrate the analyte of interest, thereby improving the sensitivity and specificity of the assay.

Step-by-Step Protocol:

-

Sample Collection: Collect whole blood from study animals into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

-

Aliquoting and Storage: Aliquot the plasma into labeled cryovials and store at -80°C until analysis.

-

SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by equilibration with an appropriate buffer (e.g., phosphate buffer).

-

Sample Loading: Thaw the plasma samples and add a known volume (e.g., 200 µL) to the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a series of solvents to remove interfering compounds. This typically includes an aqueous wash followed by a less polar organic solvent.

-

Elution: Elute this compound from the cartridge using a solvent mixture, such as methanol containing a small percentage of a weak acid or base to disrupt the analyte-sorbent interaction.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for analysis.

Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput.

Step-by-Step Protocol:

-

Chromatographic Separation:

-

UHPLC System: Utilize a UHPLC system equipped with a binary pump, autosampler, and column oven.

-

Analytical Column: Employ a reverse-phase C18 column with a small particle size (e.g., ≤ 1.8 µm) for high-resolution separation.

-

Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Injection Volume: Inject a small volume (e.g., 5 µL) of the reconstituted sample.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Ionization Source Parameters: Optimize the ESI source parameters, including capillary voltage, source temperature, and gas flows, to maximize the signal for this compound.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and an internal standard. This highly selective detection method minimizes interference from matrix components.

-

-

Data Analysis:

-

Calibration Curve: Prepare a calibration curve by spiking known concentrations of this compound into blank animal plasma and processing these standards alongside the study samples.

-

Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Conclusion: Translating Preclinical Findings to Clinical Reality

The preclinical pharmacokinetic studies of this compound in animal models have been instrumental in its development. They have established its oral bioavailability, identified its primary metabolic pathways, and confirmed its pharmacodynamic effects on the ghrelin-GH-IGF-1 axis. While more detailed public data on the Cmax and AUC of this compound in animal models would be beneficial for direct cross-species comparisons, the existing body of evidence provides a strong foundation for its clinical investigation. The consistency of the findings across different species, including the route of excretion and the major metabolizing enzymes, enhances the confidence in translating these preclinical observations to human subjects. As this compound continues to be evaluated for its therapeutic potential, the principles of rigorous preclinical pharmacokinetic and pharmacodynamic assessment will remain central to its successful clinical implementation.

References

-

Metabolism Study of this compound, a GHSR1a Receptor Agonist Potentially Misused in Sport, with Human Hepatocytes and LC-HRMS/MS. National Center for Biotechnology Information. [Link]

-

This compound hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer. National Center for Biotechnology Information. [Link]

-

This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. ResearchGate. [Link]

-

What's Next After this compound?. National Center for Biotechnology Information. [Link]

-

This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. National Center for Biotechnology Information. [Link]

-

Pharmacokinetic and metabolomic studies with a BIO 300 Oral Powder formulation in nonhuman primates. National Center for Biotechnology Information. [Link]

-

Effect of this compound treatment duration on survival of patients with cancer cachexia: A retrospective study. National Center for Biotechnology Information. [Link]

-

What is this compound Hydrochloride used for?. Patsnap Synapse. [Link]

-

What is the mechanism of this compound Hydrochloride?. Patsnap Synapse. [Link]

-

Metabolism Study of this compound, a GHSR1a Receptor Agonist Potentially Misused in Sport, with Human Hepatocytes and LC-HRMS/MS. PubMed. [Link]

-

Effect of this compound, a Ghrelin Receptor Agonist, on Muscle and Bone in Adults With Osteosarcopenia. The Journal of Clinical Endocrinology & Metabolism. [Link]

-

This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. PubMed. [Link]

-

The growth hormone secretagogue receptor 1a agonists, this compound and ipamorelin, inhibit cisplatin-induced weight loss in ferrets: this compound also exhibits anti-emetic effects via a central mechanism. ResearchGate. [Link]

-

Perspectives in Veterinary Pharmacology and Toxicology. Frontiers in Veterinary Science. [Link]

-

Wide-range and high-throughput quantification of this compound in human plasma using ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. PubMed. [Link]

-

Determination of this compound concentration in human plasma using a simple high-performance liquid chromatography-ultraviolet detection method. ResearchGate. [Link]

Sources

- 1. What’s Next After this compound? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. curetoday.com [curetoday.com]

- 5. An open-label clinical trial of the effects of age and gender on the pharmacodynamics, pharmacokinetics and safety of the ghrelin receptor agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism Study of this compound, a GHSR1a Receptor Agonist Potentially Misused in Sport, with Human Hepatocytes and LC-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Anamorelin (ONO-7643) In Vivo Experimental Protocols for Cancer Anorexia-Cachexia Syndrome (CACS)

Senior Application Scientist Note: This document provides a comprehensive, field-proven guide for researchers designing in vivo studies to evaluate the efficacy of Anamorelin for the treatment of Cancer Anorexia-Cachexia Syndrome (CACS). The protocols herein are synthesized from preclinical data and established methodologies to ensure scientific integrity and reproducibility. The emphasis is on explaining the causality behind experimental choices, enabling investigators to adapt these protocols to their specific research questions.

Introduction and Scientific Rationale

Cancer Anorexia-Cachexia Syndrome (CACS) is a debilitating multifactorial condition characterized by a persistent loss of skeletal muscle mass and fat, which cannot be fully reversed by conventional nutritional support.[1] It significantly impairs quality of life, reduces tolerance to chemotherapy, and is a major cause of morbidity and mortality in cancer patients.[1]

This compound (also known as ONO-7643) is a novel, orally active, and selective ghrelin receptor agonist.[2][3] The endogenous ligand for this receptor, ghrelin, is often called the "hunger hormone."[4] By mimicking ghrelin, this compound stimulates the Growth Hormone Secretagogue Receptor (GHS-R1a) in the brain, triggering a cascade of downstream effects.[4][5] This activation leads to increased appetite, food intake, and the pulsatile release of Growth Hormone (GH).[2][6] The subsequent rise in Insulin-like Growth Factor-1 (IGF-1) promotes anabolic processes, contributing to increases in lean body mass (LBM) and overall body weight.[4][5][6]

This guide details the necessary protocols to robustly evaluate these multifaceted effects of this compound in a preclinical setting, providing a translational framework for its investigation.

Mechanism of Action: The Ghrelin Receptor Pathway

Understanding the mechanism of this compound is crucial for designing relevant endpoint assays. This compound binds to GHS-R1a, primarily in the hypothalamus and pituitary gland, initiating a signaling cascade that influences appetite, metabolism, and muscle homeostasis.[4][6]

Key Signaling Events:

-

Appetite Stimulation: Activation of GHS-R1a in the hypothalamus stimulates neurons that produce Neuropeptide Y (NPY) and Agouti-related protein (AgRP), potent orexigenic peptides, leading to increased food intake.[4]

-

GH and IGF-1 Secretion: Binding to GHS-R1a in the pituitary gland stimulates the release of GH.[5][6] GH then acts on the liver and other tissues to increase the production of IGF-1.[5]

-

Anabolic Effects: Both GH and IGF-1 have direct anabolic effects on skeletal muscle, promoting protein synthesis and inhibiting protein degradation, which helps to counteract muscle wasting.[5][6] This is mediated through pathways like the PI3K/Akt/mTOR signaling cascade.[5][6]

Caption: this compound signaling pathway.

Preclinical Study Design: Core Principles

A robust study design is paramount. The choice of animal model is critical and should ideally reflect the clinical condition. Syngeneic tumor models are often preferred as they allow for the study of cachexia in the context of an intact immune system.[7]

Recommended Animal Models for CACS:

-

Lewis Lung Carcinoma (LLC): A commonly used model that induces a gradual onset of cachexia.[8]

-

Colon-26 (C26) Adenocarcinoma: Induces a more rapid and severe cachexia phenotype.[8][9] The rapid progression can limit the therapeutic window, making it suitable for testing rapid-acting interventions.[9]

-

HT1080 Human Fibrosarcoma Xenograft: A model used in immunodeficient mice (e.g., SCID or nude mice) where tumor progression leads to significant tissue wasting, particularly in skeletal muscle and fat.[10]

Key Considerations for Study Design:

-

Timing of Intervention: Initiating treatment at earlier stages of cachexia may be more effective than attempting to reverse a severe phenotype.[8]

-

Control Groups: Essential control groups include: (1) Vehicle control (non-tumor bearing), (2) Tumor-bearing + Vehicle, and (3) Non-tumor bearing + this compound. If combining with chemotherapy, additional groups are required: (4) Chemotherapy alone and (5) this compound + Chemotherapy.[8]

-

Acclimatization: Animals should be acclimatized for at least one week before the start of experiments to minimize stress-related variables.[2]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for a comprehensive in vivo evaluation of this compound.

Protocol: Animal Handling and Tumor Implantation (LLC Model Example)

-

Animal Selection: Use 7-week-old male C57BL/6 mice. House individually for accurate food intake measurement.[2]

-

Cell Culture: Culture Lewis Lung Carcinoma (LLC) cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

-

Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 2.5 x 10^6 cells/mL. Keep cells on ice.

-

Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of the mouse.

-

Monitoring: Monitor tumor growth daily using calipers. The therapeutic intervention should begin once tumors are palpable or reach a predetermined size (e.g., 100 mm³).

Protocol: this compound Formulation and Administration

The oral route is clinically relevant and preferred for this compound due to its high oral activity.[2]

-

Formulation: Prepare this compound HCl in a suitable vehicle. Sterile water or 0.5% methylcellulose in sterile water are commonly used.

-

Dosing: Preclinical studies in rodents have shown efficacy at doses ranging from 10 mg/kg to 30 mg/kg, administered once daily.[2][11][12] A dose of 3 mg/kg may not produce a significant effect.[8]

-

Administration:

-

Weigh each animal daily to calculate the precise dosing volume. A typical administration volume is 5 mL/kg.[2][13]

-

Administer the calculated volume once daily via oral gavage using a flexible tube to minimize esophageal injury.[2][13]

-

Ensure all personnel are properly trained in gavage techniques to prevent procedural stress and ensure accurate dosing.[13]

-

| Parameter | Recommendation | Rationale & Citation |

| Drug | This compound HCl | Orally active, selective ghrelin receptor agonist.[1][2] |

| Vehicle | Sterile Water or 0.5% Methylcellulose | Common, well-tolerated vehicles for oral administration in rodents. |

| Dose Range | 10 - 30 mg/kg | Effective range demonstrated in preclinical rat and mouse models.[2][11][14][15] |

| Frequency | Once Daily (p.o.) | Consistent with its half-life and preclinical study designs.[2][12] |

| Volume | 5 mL/kg | Standard gavage volume to ensure accurate delivery without causing distress.[2][13] |

| Table 1: Recommended Dosing and Administration Parameters for this compound in Rodent CACS Models. |

Protocol: Efficacy and Functional Monitoring

Consistent and accurate measurement of primary and secondary endpoints is the cornerstone of the efficacy evaluation.

4.3.1 Body Weight and Food Intake

-

Measure the body weight of each animal daily, at the same time each day.[2]

-

Measure food intake daily.[2] Provide a pre-weighed amount of standard chow. The next day, weigh the remaining food and any spillage to calculate the net consumption.[2]

4.3.2 Body Composition (Lean and Fat Mass) Causality Insight: An increase in total body weight is a primary endpoint, but it is critical to determine if this gain is from beneficial lean mass or from fat mass or fluid retention. Techniques like qNMR or DEXA are essential for this discrimination.

-

Method: Use a quantitative Nuclear Magnetic Resonance (qNMR) machine (e.g., EchoMRI) or Dual-Energy X-ray Absorptiometry (DEXA) to measure lean mass, fat mass, and total body water.[16]

-

Procedure: Perform measurements at baseline (before treatment initiation) and at the study endpoint. If the study duration is long, intermediate measurements (e.g., weekly) can provide valuable kinetic data. No anesthesia is required for qNMR, minimizing animal stress.

4.3.3 Muscle Function (Grip Strength) Causality Insight: While an increase in lean mass is positive, it is vital to demonstrate a corresponding improvement in muscle function. The grip strength test is a non-invasive and reliable method to assess this.[17][18]

-

Apparatus: Use a commercial grip strength meter with a grid or bar.[19][20]

-

Procedure:

-

Hold the mouse by the base of its tail and lower it towards the grid.[20]

-

Allow the mouse to grasp the grid with its forepaws.[20]

-

Gently and steadily pull the mouse horizontally away from the meter until its grip is released.[19] The meter will record the peak force in grams.

-

Perform three to five consecutive measurements per animal and record the average or the peak value.[16]

-

Normalize the grip strength data to the animal's body weight.[16][20]

-

Protocol: Biomarker and Molecular Analysis

-

Blood Collection: At the study endpoint, collect blood via cardiac puncture under terminal anesthesia. Collect plasma or serum for biomarker analysis. For pharmacokinetic studies, blood can be collected at specific time points post-dose (e.g., 0.5, 1, 2, 4, 6 hours) via tail vein or saphenous vein sampling.[14]

-

Biomarker Analysis (ELISA): Use commercially available ELISA kits to measure plasma concentrations of key biomarkers:

-

Tissue Collection: At necropsy, carefully dissect and weigh key tissues, including skeletal muscles (e.g., gastrocnemius, tibialis anterior), the heart, and epididymal fat pads.[10][19]

-

Molecular Analysis (Western Blot/qPCR): Flash-freeze a portion of the gastrocnemius muscle in liquid nitrogen for later analysis of signaling pathways (e.g., phosphorylation of Akt, mTOR) or markers of muscle atrophy (e.g., Atrogin-1, MuRF1).[23]

Integrated Experimental Workflow

The following diagram illustrates the logical flow of a typical in vivo study evaluating this compound.

Caption: Comprehensive workflow for an this compound in vivo study.

References

-

Boku, S., Yasuda, T., Ikoma, T., Matsumori, E., & Kurata, T. (2025). This compound in Cancer Cachexia: Gut Microbiota Effects and CONUT Score as a Predictor of Response. IN VIVO. Available from: [Link]

-

Pietra, C., Takeda, Y., Tazawa-Ogata, Y., et al. (2014). This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. Journal of Cachexia, Sarcopenia and Muscle, 5(4), 329-337. Available from: [Link]

-

Kashiwaba, M., Kudo, T., Chiba, T., et al. (2023). A multicenter, open‐label, single‐arm study of this compound (ONO‐7643) in patients with cancer cachexia and low body mass index. Cancer Science, 114(8), 3463-3474. Available from: [Link]

-

Pietra, C., Takeda, Y., Tazawa-Ogata, Y., et al. (2014). This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. PubMed. Available from: [Link]

-

Patsnap Synapse. (2024). What is this compound Hydrochloride used for?. Patsnap Synapse. Available from: [Link]

-

Pietra, C., Takeda, Y., Tazawa-Ogata, Y., et al. (2014). This compound HCI (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. ResearchGate. Available from: [Link]

-

Inui, A. (2015). Novel mechanism of ghrelin therapy for cachexia. Journal of Cachexia, Sarcopenia and Muscle, 6(1), 10-12. Available from: [Link]

-

Storer, T. W., Basaria, S., T. Travison, G., et al. (2021). Effect of this compound, a Ghrelin Receptor Agonist, on Muscle and Bone in Adults With Osteosarcopenia. ResearchGate. Available from: [Link]

-

Le, T., & Le, T. (2014). This compound hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer. Expert Opinion on Investigational Drugs, 23(4), 559-567. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride?. Patsnap Synapse. Available from: [Link]

-

Storer, T. W., Basaria, S., Travison, T. G., et al. (2021). Effect of this compound, a Ghrelin Receptor Agonist, on Muscle and Bone in Adults With Osteosarcopenia. The Journal of Clinical Endocrinology & Metabolism, 106(11), e4447-e4460. Available from: [Link]

-

Laviano, A., & Meguid, M. M. (2005). Animal models of the cancer anorexia-cachexia syndrome. Supportive Care in Cancer, 13(5), 317-322. Available from: [Link]

-

Deacon, R. M. (2013). Measuring the Strength of Mice. Journal of Visualized Experiments, (76), e2610. Available from: [Link]

-

Koshinaka, K., Yoshimura, M., Okuno, H., et al. (2020). Supplementary Oral this compound Mitigates Anorexia and Skeletal Muscle Atrophy Induced by Gemcitabine Plus Cisplatin Systemic Chemotherapy in a Mouse Model. Nutrients, 12(7), 2131. Available from: [Link]

-

Pardo, P. S., Boriek, A. M., & Mohamed, J. S. (2015). Assessment of muscle mass and strength in mice. ResearchGate. Available from: [Link]

-

Currow, D., & Abernethy, A. P. (2017). This compound hydrochloride in the treatment of cancer anorexia-cachexia. Drug Design, Development and Therapy, 11, 2325-2331. Available from: [Link]

-

Zhang, H., & Zhang, L. (2020). The effect of this compound (ONO-7643) on cachexia in cancer patients: Systematic review and meta-analysis of randomized controlled trials. ResearchGate. Available from: [Link]

-

Charles River Laboratories. (n.d.). Cancer Cachexia Model. Charles River Laboratories. Available from: [Link]

-

Boku, S., Yasuda, T., Ikoma, T., et al. (2024). Effect of this compound treatment duration on survival of patients with cancer cachexia: A retrospective study. ResearchGate. Available from: [Link]

-

Senturk, M., & D'Angelo, F. (2023). Comprehensive Analyses of Muscle Function, Lean and Muscle Mass, and Myofiber Typing in Mice. Journal of Visualized Experiments, (192), e65011. Available from: [Link]

-

Perboni, K. S., & Inui, A. (2006). Animal models of anorexia and cachexia. Current Opinion in Clinical Nutrition and Metabolic Care, 9(4), 403-409. Available from: [Link]

-

Penna, F., & Bonetto, A. (2016). Experimental cancer cachexia. AperTO - Archivio Istituzionale Open Access dell’Università di Torino. Available from: [Link]

-

Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. Available from: [Link]

-

Northrup, R., Kuroda, K., Duus, E. M., et al. (2013). Effect of ghrelin and this compound (ONO-7643), a selective ghrelin receptor agonist, on tumor growth in a lung cancer mouse xenograft model. Supportive Care in Cancer, 21(9), 2409-2415. Available from: [Link]

-

Pardo, P. S., Boriek, A. M., & Mohamed, J. S. (2015). Assessment of muscle mass and strength in mice. Journal of Visualized Experiments, (102), e53204. Available from: [Link]

-

Naum, G. (2017). Oncology Update: this compound. Oncology, 31(8), 629-632. Available from: [Link]

-

Rigo, F., Toledo, M., & Argilés, J. M. (2023). Tryptophan Modulation in Cancer-Associated Cachexia Mouse Models. International Journal of Molecular Sciences, 24(16), 12975. Available from: [Link]

-

IMPC. (n.d.). Grip strength [EA_GRS_002]. International Mouse Phenotyping Consortium. Available from: [Link]

-

Brook, M. S., Wilkinson, D. J., & Smith, K. (2019). The Role of the IGF-1 Signaling Cascade in Muscle Protein Synthesis and Anabolic Resistance in Aging Skeletal Muscle. Frontiers in Nutrition, 6, 10. Available from: [Link]

Sources

- 1. A multicenter, open‐label, single‐arm study of this compound (ONO‐7643) in patients with cancer cachexia and low body mass index - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. Oncology Update: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. iris.unito.it [iris.unito.it]

- 10. criver.com [criver.com]

- 11. This compound HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. iacuc.wsu.edu [iacuc.wsu.edu]

- 14. This compound hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of ghrelin and this compound (ONO-7643), a selective ghrelin receptor agonist, on tumor growth in a lung cancer mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comprehensive Analyses of Muscle Function, Lean and Muscle Mass, and Myofiber Typing in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel mechanism of ghrelin therapy for cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Assessment of muscle mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. SOPs(RIKEN JMC) [jmc-en.brc.riken.jp]

- 21. researchgate.net [researchgate.net]

- 22. Effect of this compound, a Ghrelin Receptor Agonist, on Muscle and Bone in Adults With Osteosarcopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Supplementary Oral this compound Mitigates Anorexia and Skeletal Muscle Atrophy Induced by Gemcitabine Plus Cisplatin Systemic Chemotherapy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

High-Throughput Functional Characterization of Anamorelin: A Dual-Modality Protocol for GHSR-1a Activation

Introduction & Mechanistic Rationale

Anamorelin (ONO-7643) is a potent, orally active ghrelin receptor agonist developed primarily for the treatment of cancer anorexia-cachexia syndrome. Unlike endogenous ghrelin, which has a short half-life (~30 min), this compound exhibits a half-life of approximately 7 hours, making it a critical tool for sustained modulation of the Growth Hormone Secretagogue Receptor 1a (GHSR-1a) .

To accurately characterize this compound activity, researchers must utilize assays that interrogate the specific signaling architecture of GHSR-1a. This receptor is a G-protein coupled receptor (GPCR) that constitutively couples to the G

The Signaling Cascade

Upon binding this compound, GHSR-1a undergoes a conformational change that activates Phospholipase C-

-

Inositol 1,4,5-trisphosphate (IP3): Diffuses to the ER to trigger rapid Ca

release.[1] -

Diacylglycerol (DAG): Activates Protein Kinase C (PKC).

Experimental Strategy: This guide prioritizes two orthogonal assays to ensure data robustness:

-

Primary Readout (Kinetic): FLIPR Calcium Flux Assay. This measures the immediate, transient release of intracellular calcium. It is the gold standard for agonist potency (EC

) determination. -

Secondary Readout (Equilibrium): HTRF IP-One Accumulation. This measures the stable accumulation of IP1 (a downstream metabolite of IP3) in the presence of Lithium Chloride.[2] It validates the Gq pathway and controls for potential calcium artifacts.

Diagram 1: GHSR-1a Signaling Pathway

Figure 1: The molecular mechanism of this compound-induced calcium release.

Caption: this compound binds GHSR-1a, triggering Gq-mediated PLC activation and subsequent ER Calcium release.[1][3][4][5]

Primary Protocol: Kinetic Calcium Mobilization Assay

This protocol uses a calcium-sensitive dye (Fluo-4 or Fluo-8) whose fluorescence intensity increases upon binding free cytosolic Ca

Materials & Reagents[6][7][8][9][10][11][12][13][14]

-

Cell Line: HEK293 or CHO cells stably transfected with human GHSR-1a.

-

Note: Transient transfections are often too variable for robust EC

determination.

-

-

Assay Buffer: HBSS (with Ca

/Mg -

Dye Loading Solution: Fluo-8 AM (4

M) + 0.04% Pluronic F-127. -

Inhibitor: Probenecid (2.5 mM).

-

Critical Insight: GHSR-1a expressing cells often have active anion transporters that pump the dye out of the cell. Probenecid blocks this transport, retaining the dye in the cytosol.

-

-

Compound: this compound HCl (dissolved in DMSO).

Step-by-Step Methodology

Step 1: Cell Plating (Day -1)

-

Harvest cells using Accutase (avoid Trypsin if possible to preserve receptor integrity).

-

Resuspend in culture medium at

cells/mL. -

Dispense 20

L/well into a 384-well black-wall/clear-bottom poly-D-lysine coated plate (10,000 cells/well). -

Incubate overnight at 37°C, 5% CO

.

Step 2: Dye Loading (Day 0)

-

Prepare 2X Dye Loading Buffer :

-

Remove culture medium from the cell plate (or add equal volume if using a no-wash kit).

-

Add 20

L of 2X Dye Loading Buffer to each well. -

Incubate for 60 minutes : 45 min at 37°C followed by 15 min at Room Temperature (RT).

-

Why RT? This allows the dye to equilibrate and reduces temperature-related signal drift during the read.

-

Step 3: Compound Preparation

-

Prepare this compound stock at 10 mM in 100% DMSO.

-

Perform a 1:3 serial dilution in DMSO (10 points).

-

Dilute these stocks 1:100 into Assay Buffer (to create 5X working concentration). Final DMSO concentration on cells must be

.

Step 4: Kinetic Reading (FLIPR/FlexStation)

-

Transfer cell plate to the reader.[8]

-

Baseline Read: Measure fluorescence (Ex 490nm / Em 525nm) for 10 seconds.

-

Injection: Inject 5

L of 5X this compound working solution. -

Response Read: Measure continuously for 90–120 seconds.

Diagram 2: Experimental Workflow

Figure 2: Timeline for the high-throughput calcium flux assay.

Caption: Sequential workflow from cell plating to kinetic fluorescence detection.

Secondary Protocol: IP-One Accumulation (HTRF)[2]

Because Calcium flux is transient, "silent" agonists or desensitization issues can mask activity. The IP-One assay (Cisbio/Revvity) measures IP1, which is stable when Lithium Chloride (LiCl) is present.

Mechanistic Validation